
2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid
Descripción general
Descripción
The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a bromophenyl group, a methyl group, and a carboxylic acid group attached to the quinoline ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-bromophenyl)-2-methylpropanoic acid are synthesized through selective bromination of 2-methyl-2-phenylpropanoic acid . Another similar compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, is synthesized through various reactions involving bromination and condensation .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like NMR and IR spectroscopy . For instance, the NMR spectrum of a similar compound showed peaks corresponding to aromatic hydrogens and the CH of thiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(4-bromomethyl)phenylpropionic acid, include a density of 1.5±0.1 g/cm3, boiling point of 344.2±22.0 °C at 760 mmHg, and a molecular weight of 243.097 Da .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. Derivatives of 4-bromophenyl compounds have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The presence of the quinoline moiety can enhance these properties, making it a candidate for developing new antimicrobial drugs .
Anticancer Activity
The structural analogs of 4-bromophenyl have been evaluated for their anticancer activity, particularly against human breast adenocarcinoma cancer cell lines. The addition of the quinoline structure could potentially improve the antiproliferative properties of these compounds, offering a pathway for cancer treatment research .
Molecular Docking Studies
Molecular docking studies are essential in drug discovery. Compounds with a 4-bromophenyl group have been used in molecular modeling to study their binding modes with various receptors. This can help in understanding the interaction at the molecular level and designing more effective drugs .
Neuroprotective Research
Derivatives of 4-bromophenyl have been investigated for their neuroprotective effects. Studies on newly synthesized pyrazoline derivatives indicate potential activity on acetylcholinesterase (AchE) and malondialdehyde (MDA) levels, which are crucial in neurodegenerative diseases research .
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-bromophenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDVCJNYMPINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



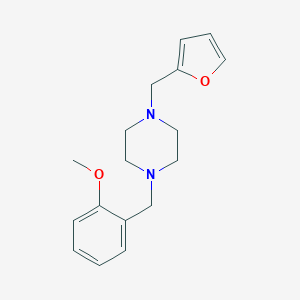
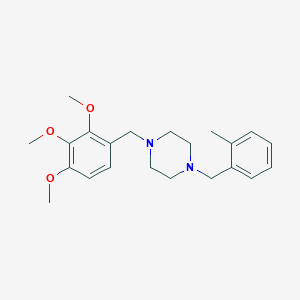
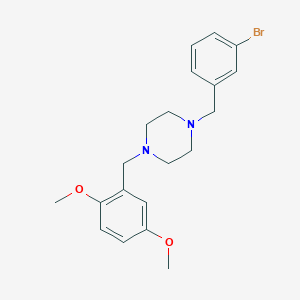
![9-ethyl-3-{[4-(1-naphthylmethyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B442324.png)
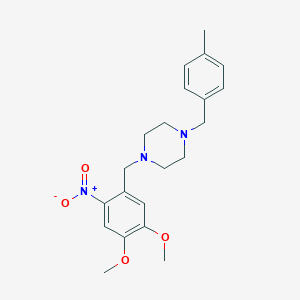
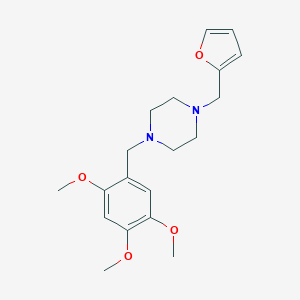
![1-(2,5-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442329.png)
![6-(2,3-Dimethoxyphenyl)-5-hexanoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442330.png)

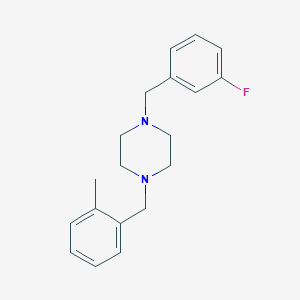

![5-Acetyl-6-(3-methoxy-4-propoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442337.png)
![5-Acetyl-6-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442339.png)
![2-{[4-(3-Bromobenzyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B442342.png)